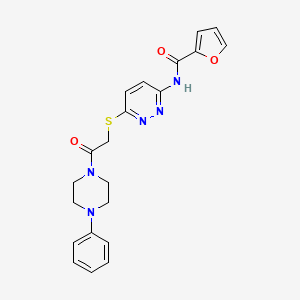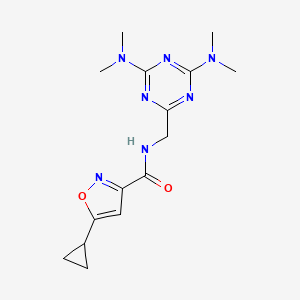![molecular formula C16H21NO2 B2450033 2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-66-7](/img/structure/B2450033.png)
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as Bicuculline, is a potent and selective antagonist of the GABAA receptor. It is a bicyclic compound that was first isolated from the plant Dicentra cucullaria in 1932. Since then, it has been extensively studied for its pharmacological properties and its potential applications in scientific research.
Mecanismo De Acción
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a competitive antagonist of the GABAA receptor. It binds to the receptor's picrotoxin site, which is located within the ion channel pore, and prevents the binding of GABA. This results in the inhibition of GABAergic neurotransmission and an increase in neuronal excitability.
Biochemical and Physiological Effects
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to induce epileptic seizures in animal models, which is consistent with its ability to block GABAergic neurotransmission. It has also been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. 2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been used to study the effects of GABAergic dysfunction on neuronal plasticity and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a potent and selective antagonist of the GABAA receptor, which makes it a valuable tool for studying the effects of GABAergic neurotransmission on neuronal function. However, its ability to induce seizures and alter glutamate release can complicate its use in some experiments. Additionally, its high potency and low solubility can make it difficult to work with at high concentrations.
Direcciones Futuras
There are several areas of research that could benefit from the use of bicuculline. These include:
1. Investigating the role of GABAergic dysfunction in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the effects of bicuculline on neuronal plasticity and learning and memory in animal models.
3. Developing new drugs that target the GABAA receptor and have therapeutic potential for neurological and psychiatric disorders.
4. Using bicuculline to investigate the mechanisms of action of other drugs that interact with the GABAA receptor, such as ethanol and volatile anesthetics.
5. Developing new methods for synthesizing bicuculline and other GABAA receptor antagonists that are more efficient and cost-effective.
Métodos De Síntesis
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can be synthesized through several methods, including the condensation of 2,3-dihydroxy-5-phenylpentanoic acid with isobutylamine, or the reaction of isobutylamine with 3-(3-bromo-phenyl)-bicyclo[1.1.1]pentan-1-one. However, the most commonly used method involves the condensation of 3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanone with glycine.
Aplicaciones Científicas De Investigación
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a valuable tool for studying the GABAA receptor and its role in the central nervous system. It has been used in numerous studies to investigate the effects of GABAergic neurotransmission on neuronal excitability, synaptic plasticity, and behavior. 2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has also been used to study the mechanisms of action of other drugs that interact with the GABAA receptor, such as benzodiazepines and barbiturates.
Propiedades
IUPAC Name |
2-amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-10(2)11-4-3-5-12(6-11)15-7-16(8-15,9-15)13(17)14(18)19/h3-6,10,13H,7-9,17H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLJWZUSRNBRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449955.png)

![4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2449962.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2449963.png)



![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)

![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449971.png)

![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)